8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3,10H2,1H3 |
InChI Key |
CNGNJSZLHQJCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NCCO2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b]oxazine
Multicomponent Domino Reaction Using Substituted 2-Aminophenols, Benzaldehydes, and Phenacyl Bromides
A highly efficient and widely reported method for synthesizing 3,4-dihydro-2H-benzo[b]oxazines, including derivatives such as 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b]oxazine, involves a one-pot multicomponent domino reaction. This method uses:
- Starting materials: substituted 2-aminophenols, benzaldehydes, and phenacyl bromides.
- Catalyst: cesium carbonate (Cs2CO3), chosen for its high solubility in polar organic solvents and its ability to promote amine carbonation while suppressing side reactions.
- Solvent: ethanol or other polar solvents.
- Heating: conventional reflux or microwave-assisted heating.
This reaction proceeds through the formation of an imine intermediate between the 2-aminophenol and benzaldehyde, followed by nucleophilic substitution with phenacyl bromide and intramolecular cyclization to yield the oxazine ring.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation dramatically reduces reaction time (from hours to minutes) and improves yields and purity compared to conventional heating methods. For example, reactions that took 6–9 hours under reflux were completed in 3–5 minutes under microwave conditions at 100 °C and 150 W power output, with yields improving from 48–67% to 75–82% (Table 1).
Table 1. Comparison of Reaction Conditions and Yields for 3,4-Dihydro-2H-benzo[b]oxazines Synthesis
| Product Code | Substituents (R, R1, R2, R3) | Reaction Time (Reflux) | Yield (Reflux) % | Reaction Time (Microwave) | Yield (Microwave) % |
|---|---|---|---|---|---|
| 4a | H, H, NO2, Br | 6 hours | 50 | 5 minutes | 80 |
| 4b | CH3, H, NO2, Cl | 8 hours | 67 | 3 minutes | 75 |
| 4c | CH3, H, Cl, CH3 | 9 hours | 65 | 3 minutes | 79 |
| 4d | H, H, Br, CH3 | 7 hours | 48 | 3 minutes | 82 |
Note: The methyl group at R3 and amino substitution at R2 enhance biological activity, relevant for 8-Amino-6-methyl derivatives.
Catalytic Hydrogenation and Intramolecular Cyclization
An alternative synthetic approach involves:
- Preparation of nitro-substituted intermediates via Williamson ether synthesis or related methods.
- Reduction of nitro groups to amines using catalytic hydrogenation with palladium on carbon (Pd/C).
- Intramolecular Mannich-type cyclization to form the 3,4-dihydro-2H-benzo[b]oxazine scaffold.
This method is typically applied for synthesizing 4-aryl-substituted benzoxazines but can be adapted for methyl and amino substitutions at the 6- and 8-positions, respectively.
Salt Formation and Purification
The free base of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b]oxazine can be converted into pharmaceutically acceptable acid addition salts to enhance solubility and stability. Common acids used include fumaric, maleic, benzoic, acetic, hydrochloric, and sulfuric acids, among others.
Mechanistic Insights
The domino multicomponent reaction mechanism involves:
- Formation of an imine intermediate between the amino group of 2-aminophenol and the aldehyde.
- Nucleophilic attack of the phenacyl bromide on the imine carbon.
- Intramolecular cyclization leading to the oxazine ring closure.
- Base catalysis by Cs2CO3 facilitates deprotonation and stabilizes intermediates.
Microwave irradiation accelerates these steps by rapid and uniform heating, reducing side reactions and increasing atom economy.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Multicomponent Domino Reaction | 2-Aminophenol, benzaldehyde, phenacyl bromide, Cs2CO3 | One-pot, high atom efficiency, microwave-assisted | 48–82 | Minutes (microwave) to hours (reflux) | Suitable for diverse substitutions |
| Catalytic Hydrogenation + Cyclization | Nitro intermediates, Pd/C, Mannich reaction | Selective reduction and cyclization | 23–50 | Moderate (hours) | Used for 4-aryl derivatives, adaptable |
| Acid Addition Salt Formation | Various inorganic/organic acids | Improves solubility and stability | N/A | Standard purification | Enhances pharmaceutical applicability |
Chemical Reactions Analysis
Functional Group Transformations
-
Amino Group Reactions : The amino group at position 8 undergoes acetylation, alkylation, or amidation. For instance, hydrogenation of nitro precursors to amines is a common step .
-
Oxazine Ring Modifications : The oxazine ring can participate in nucleophilic substitution or ring-opening reactions. For example, benzoxazine derivatives can undergo nucleophilic allylation or cyanation to form substituted benzomorpholines .
Spectroscopic Analysis
Key absorption bands in infrared spectroscopy (FT-IR) include:
-
N–H stretching : ~3300 cm⁻¹ (secondary amines).
-
C=O stretching : ~1700–1750 cm⁻¹ (if carbonyl groups are present).
-
C–N stretching : ~1200–1300 cm⁻¹.
Oxidative Ring Closure
In oxidative synthesis, iodine acts as an electrophilic oxidant. The proposed mechanism involves:
-
Ketimine/enamine formation : Condensation of the amine with the benzoquinone.
-
Electrophilic iodination : Formation of an α-imino-alkyl iodide intermediate.
-
Base-promoted cyclization : Intramolecular attack by a phenolic oxygen to close the oxazine ring .
Hydrogenation Pathways
Reduction of nitro groups to amines using palladium catalysts (e.g., Pd/C in methanol) is critical for synthesizing amino-substituted derivatives. This step is often preceded by nitro group introduction via alkylation of nitrophenoxides .
Scientific Research Applications
8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Table 1: Substituent Patterns and Key Properties
Physicochemical Properties
- Lipophilicity : The methyl group at position 6 increases lipophilicity compared to unsubstituted analogs (e.g., logP = 1.53 for 6-bromo derivatives ).
- Solubility: Amino groups enhance water solubility, whereas bromo or nitro substitutions reduce it .
- Thermal Stability: Melting points for halogenated derivatives (e.g., 6-bromo: 296°C) exceed those of amino-substituted analogs due to stronger intermolecular forces .
Biological Activity
8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is with a molecular weight of approximately 162.19 g/mol. The compound features an amino group and a methyl group which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit potent antimicrobial properties. For instance, compounds synthesized from this scaffold demonstrated significant activity against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 μg/mL. The presence of the amino group is believed to enhance interaction with bacterial cell walls, thereby increasing efficacy .
Antitumor Activity
Research indicates that 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives possess notable antitumor properties. In vitro studies have revealed that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 5 to 20 μM, suggesting a promising therapeutic potential in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In animal models, it demonstrated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be modulated by altering substituents on the benzene ring and the oxazine moiety. A study highlighted that introducing different alkyl groups at the nitrogen position significantly affects both antimicrobial and anticancer activities. For example:
| Substituent | Antimicrobial Activity (MIC μg/mL) | Antitumor Activity (IC50 μM) |
|---|---|---|
| Methyl | 15 | 10 |
| Ethyl | 12 | 8 |
| Propyl | 20 | 15 |
This data indicates that smaller alkyl groups tend to enhance activity due to better cellular uptake and interaction with biological targets .
Case Studies
- Study on Antimicrobial Properties : A research team synthesized a series of derivatives based on 8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and tested their efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had MIC values lower than traditional antibiotics like ampicillin .
- Antitumor Efficacy in Vivo : In a study involving tumor-bearing mice, administration of a specific derivative resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminophenols with ketones or aldehydes under acidic or basic conditions. For example, analogous benzoxazine derivatives have been prepared using microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Key parameters include temperature control (e.g., 45°C for optimal cyclization ), solvent polarity (polar aprotic solvents like DMF enhance ring closure), and stoichiometric ratios of reactants. Yield optimization often requires monitoring by TLC or HPLC, with purification via recrystallization (e.g., from boiling water for related compounds ).
Q. How can researchers verify the structural integrity of 8-amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Expect resonances for the oxazine ring protons (δ 3.5–4.5 ppm for diastereotopic CH2 groups) and aromatic protons (δ 6.5–7.5 ppm). Overlapping signals may occur, requiring variable-temperature NMR to resolve dynamic effects .
- 13C NMR : Key peaks include the carbonyl carbon (δ ~170 ppm for oxazinones) and methyl groups (δ ~20–25 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns. For example, loss of the methyl group (15 Da) is common .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data when synthesizing substituted benzoxazine analogs?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals in dihydrooxazine derivatives .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar 6-allyl-8-methoxy-3-phenyl derivatives .
- DFT Calculations : Predict NMR shifts and compare with experimental data to validate stereochemistry .
Q. How does the methyl group at position 6 influence the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : The electron-donating methyl group enhances steric protection of the oxazine ring but may increase susceptibility to oxidation at the benzylic position. Stability studies should include:
- Forced Degradation : Expose to 0.1N HCl (24h, RT) and 3% H2O2 (6h, 40°C), followed by HPLC to quantify degradation products .
- Kinetic Analysis : Monitor half-life (t1/2) under varying pH and temperature conditions using UV-Vis spectroscopy .
Q. What in vitro assays are suitable for evaluating the biological activity of 8-amino-6-methyl benzoxazine derivatives?
- Methodological Answer : Based on structural analogs:
- Kinase Inhibition : Screen against PI3K-gamma using fluorescence polarization assays, as demonstrated for phenethyl benzo[1,4]oxazine-3-ones .
- Antiulcer Activity : Use ethanol-induced gastric lesion models in rats, measuring mucosal protection efficacy (ED50 values) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity indices (IC50) .
Experimental Design & Data Analysis
Q. How can researchers optimize the synthesis of 8-amino-6-methyl benzoxazine for scale-up without compromising purity?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions by maintaining precise temperature and mixing ratios, as applied to triazine-linked benzoxazines .
- Design of Experiments (DoE) : Use a factorial design to assess interactions between variables (e.g., catalyst loading, solvent volume) and optimize yield/purity .
- In-line Analytics : Implement PAT tools like FTIR for real-time monitoring of intermediates .
Q. What computational methods predict the bioavailability and metabolic pathways of 8-amino-6-methyl benzoxazines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
